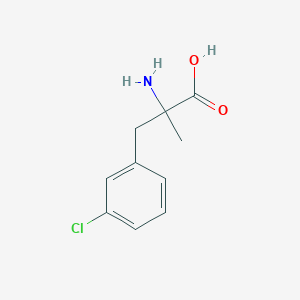

Phenylalanine, 3-chloro-alpha-methyl-

Description

Overview of Halogenated and Alpha-Methylated Phenylalanine Analogues as Molecular Probes

Halogenated and alpha-methylated phenylalanine analogues are two prominent classes of modified amino acids that serve as indispensable molecular probes in biochemical investigations.

Halogenated Phenylalanine Analogues: The introduction of a halogen atom (e.g., chlorine, fluorine, bromine) onto the phenyl ring of phenylalanine can significantly alter its electronic and steric properties. These changes can influence how the analogue interacts with enzymes and transport systems. For instance, halogenated derivatives have been instrumental in studying the L-type amino acid transporter 1 (LAT1), a protein often overexpressed in cancer cells. nih.gov Research has shown that the position of the halogen on the benzene (B151609) ring is crucial for selectivity, with substitutions at the 2-position (ortho) being particularly important for LAT1 specificity. nih.gov One well-known example, p-chlorophenylalanine (PCPA), has been used extensively to inhibit phenylalanine hydroxylase, the enzyme deficient in the metabolic disorder phenylketonuria (PKU). nih.govnih.gov This inhibition creates animal models that mimic the biochemical characteristics of PKU, allowing for in-depth study of the disease's pathology. researchgate.net

Alpha-Methylated Phenylalanine Analogues: The addition of a methyl group to the alpha-carbon of phenylalanine introduces steric hindrance that can protect the amino acid from enzymatic degradation. This modification often results in increased stability and a longer biological half-life. Alpha-methylated amino acids are known to be useful for various purposes, including as therapeutic agents and as intermediates in the synthesis of other valuable compounds. google.com For example, L-α-methyl-3,4-dihydroxyphenylalanine (methyldopa) is a clinically used therapeutic agent. google.com Furthermore, alpha-methylation can enhance the selectivity of analogues for specific transporters, such as LAT1, making them valuable for targeted drug delivery and imaging applications. nih.gov The steric bulk of the alpha-methyl group can also promote specific peptide conformations, which is advantageous in the design of peptide-based therapeutics. kennesaw.edu

Rationale for Specific Substitutions (e.g., 3-Chloro and Alpha-Methyl Groups) in Amino Acid Design

The specific placement of chloro and alpha-methyl groups in the design of "Phenylalanine, 3-chloro-alpha-methyl-" is a deliberate strategy to create a molecule with unique and desirable properties for biochemical research.

The 3-Chloro Substitution: The chlorine atom at the 3-position (meta-position) of the phenyl ring introduces a significant electronic effect. ontosight.aiontosight.ai As an electronegative atom, chlorine withdraws electron density from the aromatic ring, which can alter the molecule's chemical reactivity and its ability to interact with biological targets. ontosight.ai This modification can influence enzyme binding and inhibition. ontosight.ai The position of the halogen is critical; for instance, para-substituted compounds have been observed to exhibit stronger inhibitory activities in some biological systems compared to their meta-substituted counterparts. acs.org The unique properties conferred by the 3-chloro group make it a valuable tool for studying protein structure and function. ontosight.ai

The Alpha-Methyl Group: As previously mentioned, the addition of a methyl group to the alpha-carbon provides steric hindrance. kennesaw.edu This modification can prevent the amino acid from being a substrate for certain enzymes, thereby acting as an inhibitor. For example, while p-chlorophenylalanine can be toxic to cells, alpha-methylphenylalanine has been shown to be less toxic, suggesting that the alpha-methyl group can mitigate some of the adverse effects seen with other analogues. nih.govnih.gov This increased stability makes alpha-methylated compounds particularly useful in creating more robust molecular probes and potential therapeutics. kennesaw.edu

The combination of a 3-chloro group and an alpha-methyl group in a single phenylalanine analogue creates a molecule with a distinct set of properties, leveraging the electronic effects of the halogen and the steric and stabilizing effects of the alpha-methylation.

| Substitution | Rationale | Example Effect | Reference |

|---|---|---|---|

| Halogenation (e.g., 3-Chloro) | Alters electronic properties of the phenyl ring, influencing interactions with biological targets. | Can act as an enzyme inhibitor and be a tool for studying protein structure and function. | ontosight.aiontosight.ai |

| Alpha-Methylation | Provides steric hindrance, increasing stability and resistance to enzymatic degradation. | Can enhance selectivity for specific transporters and reduce cytotoxicity compared to non-methylated analogues. | nih.govnih.govnih.govkennesaw.edu |

Historical Context of Substituted Phenylalanines in Metabolic and Neurological Studies

The use of substituted phenylalanines has a rich history in advancing our understanding of metabolism and neurological processes. As early as 1940, tracer studies with deuterated phenylalanine were crucial in demonstrating the metabolic conversion of phenylalanine to tyrosine. nih.govresearchgate.net This foundational work laid the groundwork for future investigations into amino acid metabolism.

In the mid-20th century, researchers began to utilize substituted analogues to probe specific metabolic pathways. One of the most significant applications was the use of p-chlorophenylalanine to create animal models of phenylketonuria (PKU). nih.gov By inhibiting phenylalanine hydroxylase, scientists could induce high levels of phenylalanine in animals, mimicking the human condition and allowing for the study of the neurological damage associated with the disease. researchgate.net These models were instrumental in understanding the biochemical underpinnings of PKU and in developing and testing dietary interventions.

Substituted phenylalanines have also been employed to investigate the transport of amino acids across the blood-brain barrier and their roles in neurotransmitter synthesis. nih.gov Phenylalanine is a precursor to dopamine, a key neurotransmitter involved in motor control, motivation, and reward. wikipedia.org By using modified analogues, researchers can modulate the pathways of neurotransmitter production and study the effects on brain function and behavior. These studies have provided valuable insights into various neurological disorders. researchgate.net

| Decade | Key Development | Significance | Reference |

|---|---|---|---|

| 1940s | Use of isotopic tracers to demonstrate the conversion of phenylalanine to tyrosine. | Established a fundamental metabolic pathway. | nih.govresearchgate.net |

| 1960s-1970s | Application of p-chlorophenylalanine to create animal models of phenylketonuria (PKU). | Enabled the study of PKU pathology and the development of therapeutic strategies. | nih.govresearchgate.net |

| Ongoing | Use of various substituted phenylalanines in neurological studies. | Provides insights into amino acid transport, neurotransmitter synthesis, and the basis of neurological disorders. | nih.govwikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

30118-15-1 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-amino-3-(3-chlorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14) |

InChI Key |

OKFUWQYNZMPLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)(C(=O)O)N |

Origin of Product |

United States |

Biochemical and Cellular Mechanisms of Action of Phenylalanine, 3 Chloro Alpha Methyl Analogues

Enzyme Inhibition and Modulation Studies

The introduction of specific chemical moieties to the basic phenylalanine structure alters its interaction with enzymes involved in amino acid metabolism. The chloro- and alpha-methyl- substitutions are particularly significant in modulating the functions of several key enzymes.

Phenylalanine Hydroxylase (PAH) Interaction and Suppression

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. nih.gov Analogues of phenylalanine are known to interact with and inhibit this enzyme. Specifically, alpha-methylphenylalanine has been utilized in animal models to inhibit PAH, leading to a state of hyperphenylalaninemia, a condition that mimics aspects of phenylketonuria (PKU). nih.gov Studies have also investigated p-chlorophenylalanine as an inhibitor of PAH. nih.gov While direct kinetic studies on the 3-chloro-alpha-methyl- derivative are not extensively detailed in the reviewed literature, its structural components suggest a potential for PAH inhibition. The combination of alpha-methylphenylalanine with phenylalanine is used to create experimental models of hyperphenylalaninemia in animals. nih.gov In contrast to p-chlorophenylalanine, which can exert toxic effects on cells, alpha-methylphenylalanine does not appear to be cytotoxic or growth-inhibitory to neuroblastoma cells in culture. nih.gov

Tyrosine Hydroxylase Inhibition and Catecholamine Depletion

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. houptlab.orgwikipedia.org Inhibition of this enzyme can lead to a significant depletion of these crucial neurotransmitters. The most well-characterized inhibitors of TH are alpha-methyl-tyrosine analogues, not phenylalanine analogues. houptlab.org Specifically, α-methyl-para-tyrosine (also known as metyrosine) is a potent competitive inhibitor of TH and is known to effectively decrease catecholamine synthesis. nih.govnih.govnih.gov Research into the structure-activity relationships of TH inhibitors has focused on substituted alpha-methyltyrosines, such as 3-alkenyl-alpha-methyltyrosines. nih.gov While TH can hydroxylate L-phenylalanine to form L-tyrosine, the inhibitory action of 3-chloro-alpha-methyl-phenylalanine on TH has not been specifically documented in the reviewed scientific literature. nih.gov

Interactions with Other Amino Acid Metabolic Enzymes (e.g., 3-Deoxy-D-arabinoheptulosonate-7-phosphate Synthetase)

In microorganisms and plants, the shikimate pathway is essential for the biosynthesis of aromatic amino acids. The first enzyme in this pathway is 3-Deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase. nih.gov In Escherichia coli, there are three isoenzymes of DAHPS, each regulated by one of the aromatic amino acid end-products: phenylalanine, tyrosine, or tryptophan. nih.gov

Studies on the phenylalanine-sensitive isoenzyme of DAHPS have revealed specific structural requirements for its inhibition. nih.gov Varying degrees of inhibition are observed with mono-substituted chloro-phenylalanines, including those substituted at the meta-position (3-position). nih.gov Furthermore, the replacement of the alpha-hydrogen atom with a methyl group does not significantly decrease the inhibitory activity of phenylalanine analogues. nih.gov These findings strongly suggest that 3-chloro-alpha-methyl-phenylalanine acts as an inhibitor of the phenylalanine-sensitive DAHPS enzyme. For inhibition to occur, the aromatic ring and both the alpha-carboxyl and alpha-amino groups of the phenylalanine analogue are required. nih.gov

Table 1: Inhibition of Phenylalanine-Sensitive DAHPS by Phenylalanine Analogues

| Structural Modification | Effect on DAHPS Inhibition | Citation |

|---|---|---|

| m-Chloro Substitution | Causes varying degrees of enzyme inhibition. | nih.gov |

| Alpha-Methyl Substitution | Does not greatly decrease inhibitory activity compared to the non-methylated analogue. | nih.gov |

Effects on ATP Diphosphohydrolase Activity

ATP diphosphohydrolase (also known as apyrase) is an enzyme involved in the hydrolysis of ATP and ADP. Studies on synaptosomes from the rat cerebral cortex have investigated how this enzyme is affected by high levels of phenylalanine. In an experimental model of hyperphenylalaninemia induced by the administration of alpha-methylphenylalanine plus phenylalanine, the activity of ATP diphosphohydrolase was found to be significantly enhanced following both acute and chronic treatment. nih.gov This suggests that conditions created by the inhibition of phenylalanine metabolism can lead to secondary modulations of other enzymatic systems, such as those involved in purinergic signaling. nih.gov

Amino Acid Transporter System Selectivity and Modulation

The transport of amino acids across cell membranes is mediated by various transporter proteins with distinct specificities. Phenylalanine, 3-chloro-alpha-methyl- and its analogues show significant interactions with these systems.

L-type Amino Acid Transporter (LAT1) Specificity and Affinity

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a major transporter for large neutral amino acids, including phenylalanine, across biological barriers like the blood-brain barrier. nih.govescholarship.org It is a target of interest for drug delivery due to its role in transporting amino acid-like molecules. nih.gov

Structural modifications to phenylalanine significantly influence its affinity and selectivity for LAT1.

Alpha-Methylation : The presence of an alpha-methyl group, as in alpha-methyl-L-phenylalanine, is a known determinant for conferring selectivity towards LAT1.

Ring Substitution : The position of substituents on the phenyl ring is critical. Studies on meta-substituted phenylalanine analogues have shown that substitution at the 3-position (meta-position) generally increases affinity for LAT1. escholarship.orgnih.gov Homology models of LAT1 suggest that lipophilic groups at the meta-position can interact favorably with a hydrophobic subpocket within the transporter's binding site.

Research on halogenated phenylalanines has shown that LAT1 prefers larger halogen groups at the meta-position. Specifically, 3-chloro-phenylalanine demonstrates notable interaction. The combination of these two structural features—alpha-methylation for selectivity and 3-chloro substitution for enhanced affinity—strongly indicates that Phenylalanine, 3-chloro-alpha-methyl- is a selective, high-affinity ligand for the LAT1 transporter. This increased affinity is contrasted with a potential decrease in substrate activity, as highly lipophilic groups at the meta-position tend to act as inhibitors rather than transported substrates. nih.gov

Table 2: Structure-Activity Relationship (SAR) of meta-Substituted Phenylalanine Analogues on LAT1 Activity This table summarizes the general trends observed for substitutions at the 3-position (meta-position) of phenylalanine and their effect on LAT1 interaction, based on data from cis-inhibition and trans-stimulation assays.

| Substituent at meta-Position | Relative Substrate Activity | Relative Inhibition | Citation |

| Hydrogen (Parent Phe) | Baseline | Baseline | nih.gov |

| Methyl | Slightly higher than Phe | Higher than Phe | nih.gov |

| Chloro | Correlated with halogen size | Increases with halogen size | nih.gov |

| Bromo | Correlated with halogen size | Increases with halogen size | nih.gov |

| Iodo | Decreased at larger sizes | Increases with halogen size | nih.gov |

| Larger Alkyl/Aryl Groups | Decreased (loss of activity) | Increased (potent inhibition) | nih.gov |

LAT2 Interactions and Selectivity Profile

The interaction of phenylalanine analogues with L-type amino acid transporters (LATs) is crucial for their transport across cell membranes, particularly the blood-brain barrier. The selectivity of these analogues for different LAT isoforms, such as LAT1 and LAT2, determines their tissue distribution and potential therapeutic or toxic effects.

While specific data on the 3-chloro-alpha-methyl-phenylalanine variant's interaction with LAT2 is not extensively detailed in the available literature, the known properties of α-methyl-phenylalanine suggest a likely preference for LAT1. The presence of the α-methyl group is a key determinant of this selectivity. nih.gov Further research is needed to fully elucidate how the addition of a chlorine atom at the 3-position of the phenyl ring modulates the affinity and selectivity for LAT2.

Table 1: Comparative Transporter Interaction of Phenylalanine Analogues

| Compound | LAT1 Interaction | LAT2 Interaction | Selectivity Profile |

|---|---|---|---|

| Phenylalanine | Substrate | Substrate | Low LAT1 selectivity |

| α-Methyl-phenylalanine | Substrate (lower affinity than Phenylalanine) | Minimal interaction, very low affinity | LAT1-selective nih.gov |

Inhibition of General Large Neutral Amino Acid Uptake

Phenylalanine and its analogues are transported into cells via the large neutral amino acid (LNAA) transporter system. As a result, these compounds can compete with other LNAAs, such as tyrosine, tryptophan, and branched-chain amino acids, for uptake into various tissues, including the brain.

The analogue p-chlorophenylalanine has been shown to inhibit the initial cellular uptake of various large neutral amino acids. nih.govnih.gov This competitive inhibition can lead to a reduction in the intracellular pools of other essential amino acids. However, it has been noted that this analogue did not affect the flux of amino acids already present within the cell. nih.govnih.gov This suggests that the primary mechanism of action is at the level of the transporter.

Supplementation with a mixture of large neutral amino acids has been investigated as a strategy to reduce the brain uptake of phenylalanine in conditions like phenylketonuria (PKU). nih.gov This approach relies on the principle of competitive inhibition at the blood-brain barrier. By increasing the concentration of other LNAAs, the transport of phenylalanine into the brain can be significantly reduced. nih.gov It is therefore highly probable that 3-chloro-alpha-methyl-phenylalanine also acts as a competitive inhibitor of general LNAA uptake, given its structural similarity to both phenylalanine and other studied analogues.

Effects on Intracellular Metabolic Processes

Modulation of Protein Synthesis and Ribosomal Function

The effects of phenylalanine analogues on protein synthesis and ribosomal function appear to be highly dependent on their specific chemical structure. For example, p-chlorophenylalanine has been demonstrated to inhibit growth and exhibit toxicity in neuroblastoma cells. nih.govnih.gov In vivo, this analogue was found to cause a 42% increase in cell monoribosomes, which is indicative of an impairment in protein synthesis. nih.govnih.gov However, it did not get incorporated into nascent polypeptide chains. nih.govnih.gov

In contrast, α-methylphenylalanine did not show these direct toxic effects. nih.govnih.gov The administration of α-methylphenylalanine in vivo did not affect brain polyribosomes, and it was not found to be growth-inhibitory or cytotoxic to neuroblastoma cells in culture at comparable concentrations. nih.govnih.gov This suggests that the α-methyl group may prevent the analogue from interfering with the machinery of protein synthesis. Given these contrasting findings, the effect of 3-chloro-alpha-methyl-phenylalanine on protein synthesis is likely complex, influenced by both the inhibitory potential of the chloro- substitution and the protective effect of the alpha-methyl group.

Table 2: Effects of Phenylalanine Analogues on Protein Synthesis

| Compound | Effect on Protein Synthesis | Effect on Ribosomes |

|---|---|---|

| ***p*-Chlorophenylalanine** | Inhibitory nih.govnih.gov | Increased monoribosomes nih.govnih.gov |

| α-Methylphenylalanine | No significant effect nih.govnih.gov | No effect on brain polyribosomes nih.govnih.gov |

Impact on Cerebral Glucose Metabolism

Elevated levels of phenylalanine in the brain, a condition known as hyperphenylalaninemia, have been associated with alterations in cerebral glucose metabolism. nih.gov Studies in patients with PKU have revealed that high concentrations of phenylalanine in the cerebrospinal fluid (CSF) are negatively correlated with CSF levels of glucose and lactate. nih.gov This suggests that an overabundance of phenylalanine or its analogues in the brain could interfere with glucose transport or utilization.

The mechanism may involve the inhibition of glucose transporter 1 (GLUT1), which is responsible for transporting glucose across the blood-brain barrier. nih.gov Reduced brain glucose levels can impair a variety of neurological functions that are highly dependent on a constant supply of energy. nih.gov While direct studies on 3-chloro-alpha-methyl-phenylalanine are lacking, its ability to be transported into the brain raises the possibility that it could similarly impact cerebral glucose metabolism, particularly if it accumulates to high concentrations.

Influence on Neurotransmitter Precursor Pools (e.g., Serotonin)

Phenylalanine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov Another large neutral amino acid, tryptophan, is the precursor for the neurotransmitter serotonin (B10506). nih.gov Because phenylalanine analogues like 3-chloro-alpha-methyl-phenylalanine compete for the same LNAA transporters, they can interfere with the brain uptake of both phenylalanine and tryptophan.

Acute depletion of phenylalanine and tyrosine, the immediate precursor to catecholamines, has been shown to lower mood, particularly following psychological stress. nih.gov This highlights the sensitivity of neurotransmitter synthesis pathways to the availability of their precursor amino acids. By competitively inhibiting the transport of tryptophan, phenylalanine analogues can also reduce the synthesis of serotonin, a key regulator of mood, sleep, and appetite. Therefore, 3-chloro-alpha-methyl-phenylalanine likely has an indirect but significant influence on the balance of neurotransmitter systems in the brain.

Effects on Gene Methylation Patterns

Recent research has uncovered a link between high levels of phenylalanine and changes in DNA methylation patterns in the brain. nih.govresearchgate.net In a mouse model of PKU, hyperphenylalaninemia was associated with extensive repatterning of DNA methylation. nih.gov These changes included both aberrant hypermethylation and hypomethylation of gene coding regions. nih.gov

Notably, these studies have identified that high phenylalanine exposure leads to differential methylation of noncoding RNA genes, with microRNA genes being prominently affected. nih.govresearchgate.net Altered methylation of these genes can, in turn, influence their expression, leading to secondary effects on the expression of their target protein-coding genes. nih.gov This epigenetic dysregulation is thought to contribute to the neuropathology observed in conditions of chronic high phenylalanine exposure. nih.govresearchgate.net While this effect has been studied in the context of hyperphenylalaninemia, it is plausible that a structurally similar compound like 3-chloro-alpha-methyl-phenylalanine, if present in high concentrations in the brain, could induce similar changes in gene methylation patterns. Studies have also shown that high phenylalanine exposure can influence the DNA methylation status of leukocytes. researchgate.netnih.gov

Oxidative Stress Induction

The induction of oxidative stress is a significant biochemical mechanism through which certain analogues of Phenylalanine, 3-chloro-alpha-methyl- can exert their cellular effects. This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage. High concentrations of the parent amino acid, phenylalanine, have been shown to provoke oxidative stress, a mechanism that is particularly relevant in the pathophysiology of conditions like phenylketonuria (PKU). nih.govresearchgate.netnih.gov

Research indicates that elevated levels of phenylalanine can lead to increased lipid peroxidation and protein oxidative damage in the brain. nih.gov These effects are likely mediated by the generation of reactive oxygen species. For instance, in vitro studies have demonstrated that phenylalanine-induced lipid damage can be counteracted by free radical scavengers. nih.gov Furthermore, high phenylalanine concentrations have been observed to decrease the levels of reduced glutathione (B108866) (GSH), a crucial antioxidant in the brain. nih.gov The direct reduction of thiol groups by phenylalanine in a cell-free medium further supports its role in disrupting cellular redox balance. nih.gov

The structural modifications present in Phenylalanine, 3-chloro-alpha-methyl-, namely the alpha-methyl group and the chloro-substituent, may influence its potential to induce oxidative stress. The alpha-methylated analogue of phenylalanine, α-methylphenylalanine, is known to inhibit phenylalanine hydroxylase. wikipedia.orgnih.gov This inhibition can lead to a state of hyperphenylalaninemia, a condition characterized by high levels of phenylalanine, which, as mentioned, is associated with oxidative stress. wikipedia.org Animal models of hyperphenylalaninemia, which can be induced by the administration of α-methylphenylalanine along with phenylalanine, are utilized to study the roles of mitochondrial dysfunction and oxidative stress. wikipedia.orgnih.gov

The presence of a chlorine atom on the phenyl ring also introduces a modification that can influence the compound's biological activity. For example, a related compound, p-chlorophenylalanine (fenclonine), acts as an irreversible inhibitor of tryptophan hydroxylase, leading to the depletion of serotonin. tocris.comwikipedia.org While the primary research on p-chlorophenylalanine focuses on its effects on serotonin, studies on other chlorinated aromatic compounds, such as p-chloroaniline, have shown induction of oxidative stress, suggesting that the chloro-moiety can be a factor in such mechanisms. nih.gov

Detailed research findings have elucidated the specific markers of oxidative stress that are affected by high concentrations of phenylalanine and its metabolites. These findings provide a basis for understanding the potential oxidative effects of its analogues.

Detailed Research Findings on Phenylalanine-Induced Oxidative Stress

Studies have shown that in the cerebral cortex of developing rats, phenylalanine and its catabolites induce an increase in thiobarbituric acid reactive substances (TBA-RS), a marker of lipid peroxidation. nih.gov

| Compound | Effect on TBA-RS Levels in Cerebral Cortex |

| Phenylalanine | Significant Increase |

| Phenylpyruvate | Increase |

| Phenyllactate | Increase |

| Phenylacetate | Increase |

| This table is based on in vitro findings in the cerebral cortex of developing rats and indicates the relative effect of phenylalanine and its major metabolites on lipid peroxidation. nih.gov |

Furthermore, phenylalanine has been shown to induce protein oxidative damage through the oxidation of sulfhydryl groups and to decrease the levels of the primary brain antioxidant, reduced glutathione (GSH), in both the hippocampus and cerebral cortex. nih.gov

| Parameter | Effect of Phenylalanine |

| Lipid Peroxidation (TBA-RS) | Increase |

| Protein Sulfhydryl Oxidation | Increase |

| Reduced Glutathione (GSH) Levels | Decrease |

| This table summarizes the in vitro effects of phenylalanine on key markers of oxidative stress in the hippocampus and cerebral cortex of developing rats. nih.gov |

Pharmacological and Preclinical Research Applications of Phenylalanine, 3 Chloro Alpha Methyl Analogues

Development and Characterization of Animal Models for Metabolic Disorders

Analogues of phenylalanine are instrumental in creating animal models that mimic human metabolic diseases, particularly those affecting phenylalanine metabolism.

Induction of Experimental Hyperphenylalaninemia and Phenylketonuria (PKU) Models

Experimental models of hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood, are crucial for studying the pathophysiology of Phenylketonuria (PKU). ismi.ie PKU is an inherited metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which normally converts phenylalanine to tyrosine. ismi.iewikipedia.org The administration of specific phenylalanine analogues can inhibit this enzyme, leading to a buildup of phenylalanine and replicating the biochemical signature of PKU in laboratory animals.

One of the most well-studied analogues for this purpose is p-chlorophenylalanine (pCPA), also known as fenclonine. nih.govnih.gov This compound acts as an inhibitor of PAH, and when administered to animals, often in conjunction with a high-phenylalanine diet, it effectively induces hyperphenylalaninemia. nih.govportlandpress.com Another key analogue is alpha-methylphenylalanine, which also serves as an in vivo suppressor of hepatic phenylalanine hydroxylase. nih.govportlandpress.com The co-administration of alpha-methylphenylalanine with phenylalanine to neonatal rats has been shown to successfully induce a state of experimental phenylketonuria. portlandpress.comnih.gov Chronic administration of phenylalanine along with either pCPA or alpha-methylphenylalanine can sustain elevated plasma phenylalanine levels, creating a durable animal model for long-term studies. nih.govnih.gov

The combination of a PAH inhibitor with a diet rich in phenylalanine is a common and effective strategy. For instance, supplementing a standard diet with 5% phenylalanine and 0.4% alpha-methylphenylalanine, or adding 1% phenylalanine and 0.08% alpha-methylphenylalanine to drinking water, has been shown to produce PKU-like conditions in chicks, resulting in a 10- to 15-fold increase in plasma and brain phenylalanine concentrations. portlandpress.com

Comparative Analysis of Analogues in Model Induction Suitability

The choice of analogue for inducing hyperphenylalaninemia is critical, as some compounds can have unintended toxic effects that may confound experimental results. Comparative studies have been conducted to determine the most suitable agents for creating reliable and robust animal models of PKU.

Furthermore, pCPA has been shown to be toxic to neuroblastoma cells in culture, inhibiting their growth, whereas alpha-methylphenylalanine does not demonstrate these cytotoxic effects at comparable concentrations. nih.gov These findings suggest that alpha-methylphenylalanine is a more suitable and less toxic choice for the induction of chronic hyperphenylalaninemia in animal models, allowing for the study of the specific effects of elevated phenylalanine levels without the confounding variables of generalized toxicity. nih.govnih.govportlandpress.com

Comparative Suitability of Phenylalanine Analogues for PKU Model Induction

| Analogue | Efficacy in Inducing Hyperphenylalaninemia | Observed Toxicities/Side Effects | Suitability as a Model Inducer |

|---|---|---|---|

| p-Chlorophenylalanine (pCPA) | Effective inhibitor of phenylalanine hydroxylase. nih.govportlandpress.com | High mortality (30-60%), significant weight loss (27-52%), cytotoxic to neuroblastoma cells. nih.govnih.govportlandpress.com | Less suitable due to significant toxicity and off-target effects. nih.govnih.govportlandpress.com |

| alpha-Methylphenylalanine | Potent in vivo suppressor of hepatic phenylalanine hydroxylase. nih.govportlandpress.com | No significant growth deficits or signs of toxicity observed. nih.govportlandpress.com Not cytotoxic to neuroblastoma cells at effective concentrations. nih.gov | More suitable due to lower toxicity and more specific action. nih.govnih.govportlandpress.com |

Neurobiological and Cognitive Impact Studies in Animal Models

Animal models of hyperphenylalaninemia are essential for investigating the neurobiological and cognitive consequences of elevated phenylalanine levels, which are the primary concerns in human PKU. Studies using these models have provided valuable insights into the mechanisms of brain development and function under these conditions.

In newborn rats with experimentally induced phenylketonuria through the administration of L-phenylalanine and alpha-methylphenylalanine, researchers have observed reduced cell proliferation and early cell death in the cerebellum. nih.gov Chronic hyperphenylalaninemia induced by these analogues has also been shown to cause cerebral hyperglycinemia, an increase in the concentration of the amino acid glycine (B1666218) in the brain, in immature rats. nih.gov

Cognitive function is also significantly impacted in these animal models. The depletion of serotonin (B10506) in the brain, which can be induced by pCPA, has been linked to impaired reversal learning in rats. researchgate.net This highlights the complex interplay between different neurotransmitter systems in the cognitive deficits associated with PKU.

Exploration in Oncology Research and Imaging

The altered metabolism of cancer cells, particularly their increased demand for amino acids, has opened up new avenues for both diagnosing and treating cancer. Phenylalanine analogues, especially those that can be radiolabeled, are at the forefront of this research.

Design and Evaluation as Tumor-Specific Imaging Agents (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful imaging technique that can visualize metabolic processes in the body. Radiolabeled amino acids are increasingly being used as PET tracers to detect and delineate tumors. nih.gov The rationale behind this approach is that many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to fuel their rapid growth. nih.gov

Alpha-methylated phenylalanine analogues are particularly promising in this regard. The alpha-methyl group prevents the amino acid from being metabolized and incorporated into proteins, leading to its accumulation in cells with high transporter activity. nih.gov This property, combined with the ability to label these analogues with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or bromine-76 (B1195326) (⁷⁶Br), makes them excellent candidates for tumor-specific PET imaging. aacrjournals.orgacs.orgnih.gov

For example, ¹⁸F-labeled alpha-methyl-phenylalanine derivatives have been developed and evaluated as potential PET tracers. acs.org Studies have shown that these tracers exhibit high tumor accumulation and are taken up specifically by the LAT1 transporter. nih.govacs.org This specificity allows for clear visualization of tumors with low background signal from surrounding healthy tissue. nih.govaacrjournals.orgnih.gov The position of the radiolabel on the phenyl ring can also influence the tracer's properties, with studies on bromo-alpha-methyl-l-phenylalanine showing that the 2-bromo isomer has more favorable pharmacokinetics than the 4-bromo isomer. aacrjournals.orgnih.gov

Properties of Radiolabeled Alpha-Methyl-Phenylalanine Analogues for PET Imaging

| Radiolabeled Analogue | Radionuclide | Key Findings in Preclinical Studies | Reference |

|---|---|---|---|

| ¹⁸F-labeled alpha-methyl-phenylalanine (¹⁸F-FAMP) regioisomers | ¹⁸F | L-2-¹⁸F-FAMP showed high tumor accumulation and favorable pharmacokinetics. Uptake is specific to the LAT1 transporter. | acs.org |

| ⁷⁶Br-bromo-α-methyl-l-phenylalanine (⁷⁶Br-BAMP) | ⁷⁶Br | 2-⁷⁶Br-BAMP enabled clear visualization of tumors with rapid blood clearance and high tumor accumulation. | aacrjournals.orgnih.gov |

| L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) | ¹⁸F | Demonstrates high specificity for malignant tumors through selective transport via LAT1. | nih.gov |

Targeted Radiopharmaceutical Therapy Strategies

The same principle of targeting upregulated amino acid transporters in cancer cells can be extended from imaging to therapy. In targeted radiopharmaceutical therapy (TRT), a targeting molecule, such as a phenylalanine analogue, is linked to a therapeutic radionuclide that emits cytotoxic radiation. This approach allows for the selective delivery of a lethal radiation dose to cancer cells while minimizing damage to healthy tissues. ismi.ieacs.org

Alpha-emitting radionuclides are particularly attractive for TRT due to their high energy and short path length, which results in highly localized and potent cell killing. ismi.ie The development of phenylalanine analogues that can be labeled with alpha-emitters is an active area of research. These agents have the potential to be effective against micrometastases and disseminated cancers that are difficult to treat with conventional therapies.

While direct studies on 3-chloro-alpha-methyl-phenylalanine for TRT are not yet widely available, the foundational research on related analogues provides a strong basis for its future investigation in this promising area of oncology. The combination of the tumor-targeting properties of alpha-methyl-phenylalanine with the potential for radiolabeling with therapeutic isotopes makes this class of compounds highly significant for the development of next-generation cancer treatments.

Role in Peptide and Peptidomimetic Design

The incorporation of non-natural amino acids like chloro- and methyl-substituted phenylalanines is a key strategy in peptidomimetic design. These modifications are used to constrain peptide conformation, block enzymatic degradation, and modulate biological activity. The presence of an alpha-methyl group, for instance, can induce a helical bias in the peptide backbone. researchgate.net This conformational restriction can enhance binding affinity to target receptors and improve proteolytic stability.

Analogues of Phenylalanine, 3-chloro-alpha-methyl- are valuable components in the synthesis of peptide-drug conjugates (PDCs) designed for targeted cancer therapy. nih.gov A prominent example involves melphalan (B128), an alkylating agent that is itself a phenylalanine derivative (4-[N,N-bis(2-chloroethyl)amino]phenylalanine). mdpi.com Melphalan has been further incorporated into a dipeptide, Melflufen (melphalan flufenamide), by linking it with p-L-fluorophenylalanine. nih.gov This PDC was designed to leverage the overexpression of peptidases and esterases in cancer cells, which cleave the conjugate and release the active alkylating payload directly inside the tumor cell. nih.gov

Researchers have also created hybrid molecules by combining the alkylating motif of melphalan with benzylguanidine. mdpi.comresearchgate.net The goal of these conjugates is to merge the cytotoxic potential of the chloro-substituted phenylalanine analogue with the selective uptake of benzylguanidine by neuroblastoma cells via the noradrenaline transporter (NAT). mdpi.comresearchgate.net These efforts demonstrate how chloro-phenylalanine structures can be integrated into more complex molecules to create targeted therapeutic agents. nih.govmdpi.comresearchgate.net

The introduction of halogen and methyl groups onto the phenylalanine structure significantly impacts peptide conformation and biological activity.

Conformational Influence : Strategic α-methylation within a peptide template has been shown to promote an α-helical conformation. researchgate.net This structural constraint is a critical factor in optimizing the potency of peptide-based receptor agonists. researchgate.net

Cytotoxicity : Phenylalanine analogues exhibit direct cytotoxic effects on cancer cells. Studies on mouse neuroblastoma cells revealed that p-chlorophenylalanine inhibited growth and was toxic to the cells. nih.govnih.gov In contrast, alpha-methylphenylalanine did not show these cytotoxic effects at comparable concentrations. nih.govnih.gov Furthermore, the peptide-drug conjugate Melflufen, which contains a modified phenylalanine, demonstrates enhanced cytotoxic activity against a wide range of human cancer cell lines, including neuroblastoma, compared to melphalan alone. nih.gov

Receptor and Transporter Binding : Modifications to the phenylalanine ring influence binding to cellular transporters. The L-type amino acid transporter 1 (LAT1), often overexpressed in cancer, shows a preference for phenylalanine analogues with lipophilic groups. nih.gov The binding affinity is affected by both the size and position of halogen substituents on the phenyl ring, with a large iodo group at position 2 or 3 showing high affinity. nih.gov

The precise placement and nature of substituents on the phenylalanine ring are critical for determining biological function, forming the basis of structure-activity relationship (SAR) studies.

Research on halogenated phenylalanines has elucidated key structural features for interaction with the LAT1 transporter. Studies show that LAT1 prefers larger halogen groups at position 3 of the phenyl ring. nih.gov This suggests the presence of a hydrophobic subpocket in the transporter that favorably interacts with these groups, enhancing binding affinity. nih.gov

In the design of melphalan-benzylguanidine hybrids for neuroblastoma, SAR studies revealed that monoalkylating hybrid molecules were more effective than their dialkylating counterparts. mdpi.comresearchgate.net These findings indicate that even subtle changes to the chloro-substituted phenylalanine-based motif can lead to significant differences in cytotoxicity. mdpi.com

Furthermore, a systematic SAR analysis of glucagon-like peptide-1 (GLP-1) receptor agonists found that strategic α-methylation and fluorination of a phenylalanine residue were key to optimizing agonist potency by as much as 1000-fold. researchgate.net

Assessment in Neuroblastoma Cell Line Models

Analogues of Phenylalanine, 3-chloro-alpha-methyl- and related peptide conjugates have been evaluated in various neuroblastoma cell line models, demonstrating their potential as anticancer agents.

A foundational study directly compared the effects of two phenylalanine analogues, p-chlorophenylalanine and alpha-methylphenylalanine, on mouse neuroblastoma cells. The results showed that p-chlorophenylalanine was cytotoxic and inhibited cell growth, a process linked to the inhibition of the initial cellular uptake of other large neutral amino acids. nih.govnih.gov Alpha-methylphenylalanine, however, was found to be neither growth inhibitory nor cytotoxic to these cells. nih.govnih.gov

More complex conjugates built upon phenylalanine analogues have also been assessed. Melflufen has shown potent cytotoxic activity in preclinical studies across numerous cancer cell lines, including neuroblastoma. nih.gov Hybrid molecules combining the alkylating part of melphalan (a chloro-phenylalanine derivative) with benzylguanidine were studied in human neuroblastoma cell lines, including SK-N-SH, Kelly, and LS. mdpi.comresearchgate.net These studies found that the newly synthesized hybrid molecules were, in most cases, more cytotoxic against the neuroblastoma cells than melphalan itself. mdpi.com The effectiveness of these hybrids is tied to their selective uptake by neuroblastoma cells through the noradrenaline transporter. mdpi.comresearchgate.net

Table 1: Effects of Phenylalanine Analogues on Neuroblastoma Cells

| Compound/Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| p-Chlorophenylalanine | Mouse Neuroblastoma | Inhibited growth; cytotoxic; inhibited uptake of large neutral amino acids. | nih.gov, nih.gov |

| alpha-Methylphenylalanine | Mouse Neuroblastoma | Not growth inhibitory; not cytotoxic. | nih.gov, nih.gov |

| Melflufen | Neuroblastoma | Enhanced cytotoxic activity compared to melphalan. | nih.gov |

| Melphalan-Benzylguanidine Hybrids (pMBG, mMBG, pM*BG, mM*BG) | Human Neuroblastoma (SK-N-SH, Kelly, LS) | Cytotoxic effects equal to or greater than melphalan; uptake via noradrenaline transporter. | mdpi.com, researchgate.net |

Structure Activity Relationship Sar Studies of Phenylalanine, 3 Chloro Alpha Methyl and Its Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

Modifications to the phenyl ring of phenylalanine analogues are a cornerstone of SAR studies, revealing that both the type and position of substituents dramatically alter biological activity.

The position of a halogen atom on the aromatic ring is a critical determinant of affinity and selectivity for biological targets such as amino acid transporters. rsc.org Studies on halogenated phenylalanine derivatives have shown distinct effects depending on whether the substitution is at the ortho (position 2), meta (position 3), or para (position 4) position. nih.gov

Research on the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids, has demonstrated that substitutions at the meta-position (position 3) significantly influence binding. nih.gov The affinity for LAT1 tends to increase with the size of the halogen at this position, following the trend: Fluorine < Chlorine < Bromine < Iodine. nih.gov This suggests that a larger, more lipophilic group at the meta-position enhances interaction with a hydrophobic subpocket within the LAT1 binding site. nih.gov

For instance, an iodo group at position 3 increases the affinity for both LAT1 and LAT2 transporters compared to the parent phenylalanine molecule. nih.gov In contrast, an iodo group at the ortho-position (position 2) enhances affinity specifically for LAT1 without significantly altering LAT2 interactions, thereby improving selectivity. nih.gov Substitutions at the para-position (position 4) have been shown to have a less pronounced effect on affinity compared to the ortho and meta positions. nih.gov Halogenation at the para-position of phenylalanine in certain cytotoxic agents has been predicted to shift the conformational equilibrium to favor the more biologically active trans isomer. nih.gov

| Position | Halogen | Effect on LAT1 Affinity | Effect on LAT2 Affinity | Key Finding |

|---|---|---|---|---|

| Ortho (2-) | Iodine | Increased | No significant change | Enhances LAT1 selectivity. nih.gov |

| Meta (3-) | F, Cl, Br, I | Increased (correlates with size) | Increased (correlates with size) | Larger halogens enhance affinity for both transporters. nih.gov |

| Para (4-) | Iodine | Comparable to Phenylalanine | Slightly increased | Less impactful on LAT1 affinity than ortho or meta positions. nih.gov |

The electronic properties of substituents on the phenyl ring also play a crucial role in modulating biological activity. Studies on phenylalanine derivatives as inhibitors of deoxyhemoglobin S gelation have explored the effects of electron-withdrawing groups. nih.gov For example, a nitro (NO2) group, which is strongly electron-withdrawing, in the para-position resulted in inhibitory effects similar to those of phenylalanine. nih.gov However, when the NO2 group was moved to the meta- or ortho-positions, the inhibitory effect was eliminated, highlighting a strong positional dependence for this type of substitution. nih.gov This suggests that the electronic influence of a substituent, combined with its position, can dictate the molecule's ability to interact effectively with its biological target. nih.gov

Significance of Alpha-Methylation on Molecular Interactions and Selectivity

The introduction of a methyl group at the alpha-carbon (α-methylation) of the amino acid backbone is a significant structural modification that profoundly affects molecular interactions, selectivity, and metabolic stability. wikipedia.org

Alpha-methylation enhances the steric bulk around the chiral center, which can lead to increased resistance to enzymatic degradation. kennesaw.edu This modification restricts the conformational flexibility of the peptide backbone, which can favor a specific bioactive conformation and improve binding to a target receptor. kennesaw.edumdpi.com

In the context of amino acid transporters, α-methyl-phenylalanine is a known LAT1-selective compound. nih.gov The α-methyl group is well-accommodated by the LAT1 binding site, but it appears to reduce interaction with the LAT2 transporter. nih.gov While this modification significantly enhances selectivity for LAT1 over LAT2, it often comes at the cost of reduced binding affinity for LAT1. nih.gov This decrease in affinity may be related to electronic effects, as the α-methyl group can alter the charge of the nearby carbonyl oxygen, making the interaction with the transporter's binding site less favorable. nih.gov Despite lower affinity, the high selectivity and efficient transport velocity make α-methylated analogues valuable for targeted delivery applications. nih.gov

| Property | Phenylalanine (Phe) | Alpha-Methyl-Phenylalanine (α-Me-Phe) |

|---|---|---|

| LAT1 Affinity | High | Lower than Phe nih.gov |

| LAT1/LAT2 Selectivity | Low | High nih.gov |

| Enzymatic Stability | Susceptible to degradation | Increased resistance kennesaw.edu |

| Conformational Flexibility | High | Restricted kennesaw.edu |

Stereochemical Determinants of Function and Receptor Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental determinant of biological function. For chiral molecules like Phenylalanine, 3-chloro-alpha-methyl-, the specific stereoisomer (e.g., L vs. D, or S vs. R) is critical for proper recognition and interaction with biological targets, which are themselves chiral.

The therapeutic activity of many amino acid-based compounds resides almost exclusively in one stereoisomer, typically the L-form. google.com For example, in the case of α-methyl-(3,4-dihydroxyphenyl)alanine, its therapeutic antihypertensive activity is found solely in the L or sinister spatial configuration, while the D form is therapeutically inert but retains similar toxicity. google.com The introduction of the alpha-methyl group creates a new chiral center, and the specific configuration at this center dictates how the molecule fits into a receptor or enzyme active site. An incorrect orientation can prevent key binding interactions, rendering the molecule inactive. Therefore, controlling the stereochemistry during synthesis is paramount for achieving the desired biological effect and selectivity. google.com

Conformational Analysis and Ligand-Receptor Binding Thermodynamics

The biological function of a molecule is dependent on its three-dimensional shape or conformation. Conformational analysis, often performed using computational methods or experimental techniques like X-ray diffraction and NMR, is used to understand the preferred shapes a molecule can adopt and how this relates to its activity. nih.govmdpi.com

For phenylalanine analogues, the bulky side groups can impose significant conformational constraints on the molecular backbone. researchgate.net These constraints limit the possible orientations of the phenyl ring, which in turn further reduces the flexibility of the peptide backbone. researchgate.net This restriction can be advantageous, as it may "lock" the molecule into a bioactive conformation that is optimal for binding to a specific receptor. For example, some auristatin derivatives exist as a mixture of two conformational isomers (cis and trans), but only the elongated trans isomer is considered biologically active as it can fit into the tubulin receptor pocket. nih.gov Structural modifications, such as halogenation, can shift the equilibrium to favor the active trans conformer. nih.gov Understanding the ligand-receptor binding thermodynamics—the energetic forces driving the binding event—is essential for predicting affinity and designing molecules with improved binding properties.

Rational Design Principles for Enhanced Biological Activity

Based on extensive SAR studies, several key principles have emerged for the rational design of Phenylalanine, 3-chloro-alpha-methyl- analogues with enhanced biological activity and selectivity.

Enhancing LAT1 Affinity and Selectivity : To improve selectivity for the LAT1 transporter, an alpha-methyl group can be introduced. nih.gov To enhance affinity, a large, lipophilic halogen (such as bromine or iodine) can be placed at the meta- (position 3) or ortho- (position 2) position of the aromatic ring. nih.gov Specifically, ortho-halogenation tends to improve LAT1 selectivity over LAT2. nih.gov

Improving Metabolic Stability : Alpha-methylation is a proven strategy to increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based molecules. kennesaw.edumdpi.com

Stereochemical Purity : Synthesis must be stereospecific to produce the desired L-isomer, as the biological activity of such compounds is often confined to a single stereoisomer. google.com

By applying these principles, researchers can more effectively design and synthesize novel analogues of Phenylalanine, 3-chloro-alpha-methyl- with optimized properties for specific therapeutic or diagnostic applications.

Degradation Pathways and Metabolic Fates of Halogenated Alpha Methylated Phenylalanines

Enzymatic Biotransformation Processes

The enzymatic biotransformation of xenobiotic compounds, including halogenated amino acids, is a critical aspect of their metabolism. Key enzymatic processes that are likely involved in the degradation of 3-chloro-alpha-methyl-phenylalanine include hydroxylation, methylation, and conjugation reactions.

The presence of a chlorine atom on the phenyl ring and a methyl group at the alpha position significantly influences the interaction of the compound with various enzymes. For instance, the structurally similar compound, p-chlorophenylalanine, is a known irreversible inhibitor of phenylalanine hydroxylase and tryptophan hydroxylase. nih.govnih.govnih.govnih.govtocris.com Phenylalanine hydroxylase is the enzyme responsible for converting phenylalanine to tyrosine. youtube.comyoutube.com Inhibition of this enzyme by chlorinated phenylalanines can lead to a condition known as hyperphenylalaninemia. nih.gov

The alpha-methyl group, on the other hand, can affect the susceptibility of the amino acid to degradation. Alpha-methylated amino acids are known to suppress peptide bond cleavage, which can enhance their stability. enamine.net Furthermore, alpha-methylphenylalanine has been shown to be an inhibitor of tyrosine hydroxylase, which is involved in the synthesis of catecholamine neurotransmitters. wikipedia.org

Methylation, a Phase II biotransformation reaction, is another potential metabolic pathway. jove.com This process, catalyzed by methyltransferases, involves the addition of a methyl group to a substrate. jove.com While typically associated with the metabolism of endogenous compounds, it can also play a role in the biotransformation of xenobiotics.

The following table summarizes the known enzymatic interactions of structurally similar compounds to 3-chloro-alpha-methyl-phenylalanine:

| Compound | Enzyme Affected | Effect | Reference |

| p-Chlorophenylalanine | Phenylalanine Hydroxylase | Irreversible Inhibition | nih.govnih.govnih.govnih.gov |

| p-Chlorophenylalanine | Tryptophan Hydroxylase | Irreversible Inhibition | tocris.com |

| alpha-Methylphenylalanine | Phenylalanine Hydroxylase | Inhibition | nih.govwikipedia.org |

| alpha-Methylphenylalanine | Tyrosine Hydroxylase | Inhibition | wikipedia.org |

In Vivo Metabolic Fate Studies and Metabolite Identification

The in vivo metabolic fate of a compound provides a comprehensive understanding of its absorption, distribution, metabolism, and excretion. For 3-chloro-alpha-methyl-phenylalanine, it is anticipated that its journey through a biological system would involve transport across cellular membranes, interaction with metabolic enzymes, and eventual elimination.

Alpha-methylphenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier. wikipedia.org This suggests that 3-chloro-alpha-methyl-phenylalanine may also be transported into the central nervous system. Once distributed, the compound would be subject to the metabolic processes discussed in the previous section.

A known metabolite of alpha-methylphenylalanine is metaraminol, a catecholamine-releasing agent. wikipedia.org This indicates that hydroxylation and decarboxylation are potential metabolic pathways. The presence of the chloro- group on the phenyl ring may influence the rate and regioselectivity of these reactions.

The metabolic fate of phenylalanine itself involves its conversion to tyrosine, which is then further metabolized. youtube.comyoutube.com However, due to the inhibition of phenylalanine hydroxylase by chlorinated and alpha-methylated analogs, this pathway is likely to be significantly reduced for 3-chloro-alpha-methyl-phenylalanine. nih.govnih.govnih.govnih.govwikipedia.org

The following table outlines potential metabolites of 3-chloro-alpha-methyl-phenylalanine based on the metabolism of related compounds:

| Parent Compound | Potential Metabolite | Metabolic Pathway | Reference |

| alpha-Methylphenylalanine | Metaraminol | Hydroxylation and Decarboxylation | wikipedia.org |

| Phenylalanine | Tyrosine | Hydroxylation | youtube.comyoutube.com |

Advanced Analytical Techniques in the Study of Phenylalanine, 3 Chloro Alpha Methyl Analogues

Chromatographic Techniques for Separation, Purification, and Chiral Analysis

Chromatography is a cornerstone for the analysis of "Phenylalanine, 3-chloro-alpha-methyl-" analogues, enabling the separation of complex mixtures and the isolation of pure stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of "Phenylalanine, 3-chloro-alpha-methyl-" and its analogues. The versatility of HPLC allows for various modes of operation, including reversed-phase and normal-phase chromatography, to achieve optimal separation based on the polarity of the analytes and the stationary phase.

For instance, in the separation of analogues like 3,4-dimethoxy-α-methylphenylalanine, a chiral ligand-exchange HPLC method has proven effective. nih.gov This approach utilizes a conventional C18 column with a chiral mobile phase containing a copper (II) complex of an L-amino acid, such as L-phenylalanine. nih.gov The separation is based on the differential stability of the diastereomeric complexes formed between the analyte enantiomers and the chiral selector in the mobile phase.

Key parameters that are optimized to achieve baseline separation include the concentration of the chiral ligand and copper salt, the composition of the organic modifier (e.g., methanol), the pH of the mobile phase, and the column temperature. nih.gov A study on 3,4-dimethoxy-α-methylphenylalanine demonstrated that an optimal mobile phase consisting of 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate (B86663) at a pH of 3.2 and a column temperature of 20°C resulted in a resolution (R) of 3.18 within 18 minutes. nih.gov

| Parameter | Optimal Condition for 3,4-dimethoxy-α-methylphenylalanine Separation nih.gov |

| Column | Conventional C18 |

| Mobile Phase | 20% (v/v) Methanol, 8 mM L-Phenylalanine, 4 mM Cupric Sulfate |

| pH | 3.2 |

| Temperature | 20 °C |

| Resolution (R) | 3.18 |

| Analysis Time | < 18 minutes |

This table illustrates the optimized HPLC conditions for the chiral separation of a "Phenylalanine, 3-chloro-alpha-methyl-" analogue.

The determination of enantiomeric purity is critical, and chiral chromatography is the definitive method for this assessment. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Several types of CSPs are utilized for the separation of amino acid analogues. These include:

Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes with the aromatic ring of phenylalanine analogues. The enantioselectivity is influenced by the size of the cyclodextrin (B1172386) cavity and the nature of its derivatives. nih.gov For example, per(3-chloro-4-methylphenylcarbamate) cyclodextrin-based CSPs have demonstrated excellent chiral separation capabilities for related compounds. nih.gov

Macrocyclic glycopeptide-based CSPs: Teicoplanin-based CSPs, such as Chirobiotic T, are particularly effective for the direct separation of underivatized amino acid enantiomers. researchgate.netsigmaaldrich.com These CSPs possess both hydrophobic and charged groups, allowing for multiple interaction points with the analyte. sigmaaldrich.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) and cellulose tris(3,5-dichlorophenylcarbamate) (Chiralcel OD-H), are widely used for the enantiomeric resolution of chiral amines and amino acid esters after derivatization. yakhak.org

Crown ether-based CSPs: These are particularly useful for the separation of primary amines and amino acids. researchgate.net

The choice of mobile phase, typically a mixture of an organic solvent like hexane (B92381) and an alcohol such as 2-propanol, is crucial for achieving good separation. yakhak.org The enantiomeric purity is then determined by comparing the peak areas of the two enantiomers in the chromatogram.

| Chiral Stationary Phase (CSP) Type | Example | Application for Phenylalanine Analogues |

| Cyclodextrin-based | per(3-chloro-4-methylphenylcarbamate) CD | High enantioselectivity for aromatic compounds. nih.gov |

| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) | Efficient separation of ring- and α-methyl-substituted phenylalanines. researchgate.netsigmaaldrich.com |

| Polysaccharide-based | Chiralpak IA (Amylose derivative) | Superior performance for the resolution of α-amino acid esters. yakhak.org |

| Crown Ether-based | Crownpak CR(+) | Separation of ring-substituted phenylalanines and their amides. researchgate.net |

This table summarizes various chiral stationary phases and their applications in the analysis of phenylalanine analogues.

Radiometric and Luminescence Assays for Functional Studies

Radiometric and luminescence-based assays are powerful tools for characterizing the functional activity of novel compounds, including analogues of Phenylalanine, 3-chloro-alpha-methyl-. These techniques offer high sensitivity and are well-suited for high-throughput screening, providing valuable insights into the interaction of these compounds with biological targets such as transporters and receptors.

Radiometric assays, which involve the use of radioisotopes, are a classic and robust method for quantifying ligand-receptor binding and enzyme activity. nih.gov A common application is in competitive binding assays, where the ability of an unlabeled compound (the "competitor," such as a Phenylalanine, 3-chloro-alpha-methyl- analogue) to displace a radiolabeled ligand from its target is measured. This allows for the determination of the compound's binding affinity, typically expressed as the inhibition constant (Ki).

A pertinent example of the application of radiometric assays in the study of phenylalanine analogues is the investigation of their interaction with the L-type amino acid transporter 1 (LAT1). LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, and is a target of interest for drug delivery to tumors where it is often overexpressed. In a study examining the structure-activity relationship of various halogenated phenylalanine analogues, a radiometric competitive inhibition assay was employed. nih.gov The assay utilized l-[14C]leucine as the radiolabeled substrate and measured the ability of the unlabeled phenylalanine analogues to inhibit its uptake into LAT1-expressing cells. nih.gov

The findings from such studies are crucial for understanding how substitutions on the phenyl ring, such as the 3-chloro substitution in Phenylalanine, 3-chloro-alpha-methyl-, affect transporter affinity. For instance, it has been demonstrated that halogen groups at the meta position (position 3) of the benzene (B151609) ring of phenylalanine derivatives can influence LAT1 affinity. nih.gov The inhibitory effect on LAT1 has been shown to correlate with the size of the halogen group. nih.gov

Detailed research findings from a study on halogenated L-phenylalanine analogues interacting with L-type amino acid transporter 1 (LAT1) are presented below.

| Compound | Halogen Substitution | LAT1 Affinity (Ki in µM) |

| L-Phenylalanine | None | 18.3 ± 2.5 |

| 3-Fluoro-L-phenylalanine | 3-Fluoro | 10.5 ± 1.8 |

| 3-Chloro-L-phenylalanine | 3-Chloro | 7.9 ± 1.1 |

| 3-Bromo-L-phenylalanine | 3-Bromo | 6.5 ± 0.9 |

| 3-Iodo-L-phenylalanine | 3-Iodo | 5.2 ± 0.7 |

This table is based on data from a study on halogenated L-phenylalanine analogues and their interaction with the L-type amino acid transporter 1 (LAT1). The data illustrates the impact of halogen substitution at the 3-position on binding affinity. nih.gov

Luminescence assays, on the other hand, offer a non-radioactive alternative for functional studies and are particularly advantageous for high-throughput screening. These assays often rely on genetically encoded reporters, such as luciferases, that produce light as a result of a specific molecular event. A prominent application of luminescence in functional studies is the assessment of G protein-coupled receptor (GPCR) activation.

One such advanced method is the In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay. This assay utilizes a split nanoluciferase system to detect the interaction between a ligand-activated GPCR and a conformation-specific binder, such as a G-protein or a nanobody. The GPCR is fused to one part of the nanoluciferase, and the interacting protein is fused to the other. Upon ligand binding and subsequent GPCR activation, the two parts of the nanoluciferase are brought into proximity, reconstituting the active enzyme and generating a quantifiable luminescent signal.

This type of assay is highly adaptable and can be used to screen libraries of compounds for agonist or antagonist activity at a specific GPCR. For an analogue of Phenylalanine, 3-chloro-alpha-methyl-, should it be hypothesized to interact with a GPCR, the IGNiTR assay could be employed to:

Determine if the compound activates the receptor.

Quantify its potency (EC50) and efficacy.

Screen for its effects in the presence of other known ligands.

The principles of luminescence-based protein complementation assays (PCAs) are broadly applicable for studying protein-protein interactions that may be modulated by small molecules like Phenylalanine, 3-chloro-alpha-methyl- analogues. These assays are advantageous due to their high signal-to-noise ratio and the ability to study the kinetics of molecular interactions in real-time.

Emerging Research Frontiers and Translational Potential of Phenylalanine, 3 Chloro Alpha Methyl Analogues

Design of Next-Generation Molecular Probes and Research Tools

The unique structural features of Phenylalanine, 3-chloro-alpha-methyl- analogues make them ideal candidates for the development of sophisticated molecular probes. These tools are instrumental in visualizing and quantifying biological processes at the molecular level, particularly in the context of disease.

A primary application of these analogues is in the development of radiolabeled tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov PET imaging with radiolabeled amino acids is particularly advantageous for visualizing tumors, which often exhibit increased rates of protein synthesis and an upregulation of amino acid transporters. nih.gov The α-methyl group in compounds like Phenylalanine, 3-chloro-alpha-methyl-, confers selectivity for the L-type amino acid transporter 1 (LAT1), which is highly expressed in many types of cancer cells. frontiersin.org This selectivity is crucial for developing PET probes that can accurately delineate tumor margins from surrounding healthy tissue. frontiersin.org

Research has shown that halogenation at the 3-position of the phenyl ring, as seen in 3-chloro-phenylalanine derivatives, can enhance the affinity for LAT1. nih.gov The inhibitory effect on LAT1 has been observed to correlate with the size of the halogen, with larger halogens leading to greater affinity. nih.gov This structure-activity relationship provides a rational basis for the design of new PET tracers with improved tumor uptake and imaging characteristics. For instance, various fluoroethyl phenylalanine analogues have been synthesized and evaluated as potential LAT1-targeting PET tracers for glioblastoma. nih.gov

Beyond radiolabeling, there is potential for developing fluorescently tagged versions of these analogues. Such probes could be employed in in vitro and ex vivo studies, such as fluorescence microscopy and flow cytometry, to investigate the cellular uptake and localization of these compounds and their interactions with specific transporters. The synthesis of Fmoc-3-chloro-L-phenylalanine provides a versatile building block for the solid-phase synthesis of peptides incorporating this unnatural amino acid, which could then be conjugated to fluorescent dyes. sigmaaldrich.commedchemexpress.com

Table 1: Examples of Phenylalanine Analogues as Molecular Probes

| Analogue | Application | Key Feature | Reference |

| 3-l-[18F]Fluorophenylalanine | PET Tracer for Tumor Imaging | Higher uptake in certain tumor cell lines compared to [18F]FET. | nih.gov |

| 2-[18F]-2-fluoroethyl-L-phenylalanine (2-[18F]FELP) | PET Tracer for Glioblastoma | Improved in vitro affinity and specificity for the L-type amino acid transport system. | nih.gov |

| Fmoc-3-chloro-L-phenylalanine | Synthetic Intermediate | Enables incorporation into peptides for further functionalization (e.g., with fluorescent tags). | sigmaaldrich.commedchemexpress.com |

Investigation of Novel Biochemical and Cellular Targets

The primary and most well-characterized target of Phenylalanine, 3-chloro-alpha-methyl- and its analogues is the L-type amino acid transporter 1 (LAT1). nih.govnih.gov LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids and is notably overexpressed in a wide range of human cancers. frontiersin.orgnih.gov This overexpression is linked to the increased metabolic demands of proliferating tumor cells, which require a constant supply of amino acids for protein synthesis and growth. nih.gov

The α-methyl group is a key determinant for the high selectivity of these analogues for LAT1 over other transporters like LAT2. frontiersin.org While the α-methyl modification enhances selectivity, it can also lead to a reduction in affinity for LAT1. nih.gov However, the addition of a halogen at the 3-position of the phenyl ring can counteract this by increasing the affinity. nih.gov Studies have shown that the binding affinity of halogenated phenylalanine derivatives to LAT1 is influenced by both the size and the position of the halogen atom. nih.gov Specifically, larger halogens at the 3-position interact more favorably with a hydrophobic subpocket in the LAT1 binding site. nih.gov

The inhibition of LAT1 by these analogues can lead to amino acid deprivation within cancer cells, ultimately triggering apoptosis. frontiersin.org This makes LAT1 an attractive therapeutic target for cancer treatment. nih.gov

While LAT1 is the principal target, the structural similarity of these compounds to natural amino acids suggests the possibility of interactions with other cellular components. For instance, p-chlorophenylalanine, a related compound, has been shown to inhibit the cellular uptake of other large neutral amino acids. google.com Although Phenylalanine, 3-chloro-alpha-methyl- itself is not readily incorporated into proteins, its analogues could potentially interact with other amino acid transporters or enzymes involved in amino acid metabolism. Further research is warranted to explore these potential off-target effects and to identify novel biochemical and cellular targets that could open up new therapeutic avenues. For example, some phenylalanine derivatives have been investigated as inhibitors of hepatitis C virus (HCV) NS5B polymerase. medchemexpress.com

Table 2: Key Biochemical and Cellular Targets

| Target | Role | Significance of Interaction with Analogues | Reference |

| L-type amino acid transporter 1 (LAT1) | Transport of large neutral amino acids | Inhibition leads to amino acid deprivation and apoptosis in cancer cells. | frontiersin.orgnih.govnih.gov |

| Other Amino Acid Transporters | Cellular uptake of various amino acids | Potential for broader effects on cellular metabolism. | google.com |

| Viral Polymerases (e.g., HCV NS5B) | Viral replication | Potential for development as antiviral agents. | medchemexpress.com |

Methodological Advancements in Analog Development and Assessment

The synthesis and evaluation of Phenylalanine, 3-chloro-alpha-methyl- analogues have benefited from significant methodological advancements, enabling the creation of a diverse range of compounds and their rigorous assessment.

Synthetic strategies often involve multi-step procedures starting from readily available precursors. For instance, the synthesis of fluorinated phenylalanine analogues has been achieved through methods like the Erlenmeyer azalactone synthesis and Knoevenagel condensation. beilstein-journals.org The synthesis of 3-chloro-alanine has been reported via a one-step conversion of serine using thiourea (B124793) and N-chlorosuccinimide. google.com The preparation of Fmoc-protected analogues, such as Fmoc-3-chloro-L-phenylalanine, is crucial for their use in peptide synthesis. sigmaaldrich.commedchemexpress.com These protected amino acids can be incorporated into peptide sequences, allowing for the creation of more complex molecular probes and potential therapeutics.

The development of radiolabeled analogues for PET imaging requires specialized synthetic routes. These often involve the late-stage introduction of a radionuclide, such as fluorine-18 (B77423), onto a precursor molecule. beilstein-journals.org For example, the synthesis of [18F]fluorophenylalanine has been accomplished through the radiofluorination of phenylalanine with [18F]F2 or [18F]AcOF. beilstein-journals.org

The assessment of these analogues involves a combination of in vitro and in vivo techniques. In vitro assays are used to determine the affinity of the compounds for their target transporters, typically by measuring the inhibition of radiolabeled substrate uptake in cells engineered to overexpress the transporter of interest. nih.gov These assays provide key data on the potency and selectivity of the analogues.

In vivo evaluation is critical for assessing the potential of these compounds as imaging agents or therapeutics. This often involves PET imaging studies in animal models of disease, such as tumor-bearing rodents. nih.govnih.gov These studies provide valuable information on the biodistribution, tumor uptake, and clearance of the radiolabeled analogues. The development of new fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma has been demonstrated through such in vivo assessments. nih.gov

Table 3: Methodological Approaches in Analog Development and Assessment

| Methodology | Purpose | Example Application | Reference |

| Erlenmeyer Azalactone Synthesis | Synthesis of fluorinated α-amino acids | Preparation of various fluorinated phenylalanine analogues. | beilstein-journals.org |

| Knoevenagel Condensation | Carbon-carbon bond formation | Synthesis of fluorinated phenylalanines. | beilstein-journals.org |

| Radiolabeling with 18F | Preparation of PET tracers | Synthesis of [18F]fluorophenylalanine for tumor imaging. | beilstein-journals.org |

| In Vitro Uptake Assays | Determination of transporter affinity and selectivity | Assessing the inhibition of LAT1-mediated transport by new analogues. | nih.gov |

| In Vivo PET Imaging | Evaluation of biodistribution and tumor targeting | Imaging glioblastoma in rat models with novel fluoroethyl phenylalanine tracers. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 3-chloro-α-methyl-L-phenylalanine, and how is stereochemical purity validated?

- Synthesis : Enantioselective synthesis routes, such as diazirinyl-substitution followed by benzylation, are utilized to introduce the chloro and methyl groups while preserving chirality. Multi-step protocols involving column chromatography and solvent optimization (e.g., toluene for cyclopropanation) are critical for yield and purity .

- Validation : Nuclear magnetic resonance (NMR) spectroscopy, including COSY and HMBC correlations, confirms structural integrity. Chiral HPLC or X-ray crystallography ensures stereochemical purity, while mass spectrometry verifies molecular weight .

Q. Which in vitro assays are standard for evaluating the biochemical activity of 3-chloro-α-methyl-phenylalanine derivatives?

- Cytotoxicity Assays : Cell viability tests (e.g., MTT assays) in melanoma cell lines assess antimetabolic effects. Dose-response curves determine IC₅₀ values .

- Target Engagement : Competitive binding assays and infrared multiple photon dissociation (IRMPD) spectroscopy analyze interactions with biological targets, such as enzymes or receptors .

Q. What pharmacokinetic parameters are critical for assessing chloro-substituted phenylalanine analogs?

- Absorption/Distribution : Gastrointestinal absorption rates and plasma half-life (e.g., melphalan’s 6-hour activity window) are measured via LC-MS/MS .

- Metabolism : Liver microsome assays identify metabolic stability, while logP calculations predict blood-brain barrier penetration .

Advanced Research Questions

Q. How should controlled clinical trials for 3-chloro-α-methyl-phenylalanine analogs in metastatic cancers be designed?